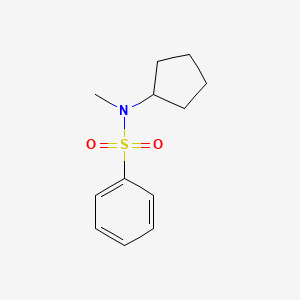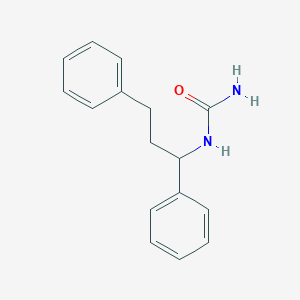![molecular formula C18H19ClN2O3 B5104505 N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide](/img/structure/B5104505.png)
N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-4-methylphenyl)-N'-[2-(4-methylphenoxy)ethyl]ethanediamide, commonly known as ACR16, is a small molecule drug that has been extensively researched for its potential therapeutic applications. ACR16 belongs to the class of compounds known as 5-HT2A antagonists, which have been shown to have potential in the treatment of various neuropsychiatric disorders.
Mécanisme D'action
The mechanism of action of ACR16 is believed to involve its antagonistic activity at the 5-HT2A receptor. The 5-HT2A receptor is a subtype of the serotonin receptor, which is involved in the regulation of mood, cognition, and perception. By blocking the activity of the 5-HT2A receptor, ACR16 is believed to modulate the activity of various neurotransmitter systems, leading to its therapeutic effects.
Biochemical and Physiological Effects:
ACR16 has been shown to have several biochemical and physiological effects in animal models. ACR16 has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is believed to contribute to its potential therapeutic effects in neuropsychiatric disorders. ACR16 has also been shown to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of ACR16 is its potent 5-HT2A antagonist activity, which makes it a valuable tool for studying the role of the 5-HT2A receptor in various neuropsychiatric disorders. ACR16 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of ACR16 is its potential for off-target effects, which can complicate the interpretation of results in lab experiments.
Orientations Futures
There are several future directions for research on ACR16. One area of research is the development of more selective 5-HT2A antagonists, which can help to reduce the potential for off-target effects. Another area of research is the investigation of ACR16's potential therapeutic effects in various neuropsychiatric disorders. Additionally, the development of novel formulations of ACR16, such as sustained-release formulations, can help to improve its therapeutic efficacy.
Méthodes De Synthèse
The synthesis method for ACR16 involves the reaction of 3-chloro-4-methyl aniline with 4-methylphenoxyethylamine in the presence of ethyl chloroformate. The resulting product is then reacted with ethylenediamine to obtain ACR16. The synthesis of ACR16 has been reported in several research papers, and the purity and yield of the compound have been optimized for its use in various scientific studies.
Applications De Recherche Scientifique
ACR16 has been extensively studied for its potential therapeutic applications in various neuropsychiatric disorders such as schizophrenia, depression, anxiety, and addiction. ACR16 has been shown to have potent 5-HT2A antagonist activity, which is believed to contribute to its therapeutic effects. ACR16 has also been studied for its potential to improve cognitive function and memory in animal models.
Propriétés
IUPAC Name |
N'-(3-chloro-4-methylphenyl)-N-[2-(4-methylphenoxy)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-12-3-7-15(8-4-12)24-10-9-20-17(22)18(23)21-14-6-5-13(2)16(19)11-14/h3-8,11H,9-10H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMSIFOQJODCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCNC(=O)C(=O)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-(2,4-dichlorophenyl)-3-methyl-4-quinolinecarboxamide](/img/structure/B5104432.png)
![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)
![N-{2-[4-({[2-(2-propylphenoxy)ethyl]amino}sulfonyl)phenyl]ethyl}acetamide](/img/structure/B5104440.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5104455.png)
![1-(3-methylphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5104461.png)

![2-[4-(2-oxopropoxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5104473.png)

![3-(4-bromophenyl)-N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)acrylamide](/img/structure/B5104485.png)

![2-methyl-3-[(1-phenyl-1H-pyrazol-4-yl)methoxy]-6-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5104496.png)
![N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5104499.png)
![3-methoxy-4-[3-(2-nitrophenoxy)propoxy]benzaldehyde](/img/structure/B5104519.png)